molecular formula C16H17N3OS B6639749 2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol

2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol

Cat. No. B6639749
M. Wt: 299.4 g/mol
InChI Key: BOIKFTALVZHUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Mechanism of Action

The mechanism of action of 2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol is not fully understood, but it is believed to act as an inhibitor of protein kinases. Specifically, it is thought to bind to the ATP-binding site of protein kinases, preventing them from phosphorylating their target proteins. This results in a disruption of various signaling pathways, leading to the observed biochemical and physiological effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific biological system being studied. Some of the observed effects include inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. Additionally, this compound has been shown to have anti-inflammatory and anti-angiogenic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol in lab experiments is its specificity for protein kinases. This allows for targeted inhibition of specific signaling pathways, making it a valuable tool for investigating the role of protein kinases in various biological processes. However, one limitation of this compound is its potential toxicity, as it has been shown to have cytotoxic effects in certain cell types.

Future Directions

There are many potential future directions for the study of 2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol. One area of interest is the development of more specific inhibitors of protein kinases, which could lead to the development of new therapeutic agents for various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the study of various biological processes. Finally, the potential toxicity of this compound should be further investigated to determine its safety for use in clinical settings.

Synthesis Methods

The synthesis of 2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol involves a multi-step process that begins with the reaction between 2-acetylpyrazine and phenylhydrazine to form 2-phenylpyrazine. This intermediate is then reacted with thiophene-3-carboxaldehyde in the presence of a reducing agent to form 3-phenyl-5-(thiophen-3-ylmethylamino)pyrazole. Finally, this compound is reacted with ethanol to form the desired product.

Scientific Research Applications

2-[3-Phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol has been used in a range of scientific research applications. One of the most common uses of this compound is in the study of protein kinases. Specifically, it has been used as a tool for investigating the role of protein kinases in various biological processes, including cell signaling and gene expression. Additionally, this compound has been used in the study of cancer, as it has been shown to have anti-tumor activity in certain types of cancer cells.

properties

IUPAC Name

2-[3-phenyl-5-(thiophen-3-ylmethylamino)pyrazol-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c20-8-7-19-16(17-11-13-6-9-21-12-13)10-15(18-19)14-4-2-1-3-5-14/h1-6,9-10,12,17,20H,7-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIKFTALVZHUSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)NCC3=CSC=C3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.